2-(2-methyl-2H-tetrazol-5-yl)aniline
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Overview
Description
2-(2-methyl-2H-tetrazol-5-yl)aniline is an organic compound with the molecular formula C8H9N5 It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-2H-tetrazol-5-yl)aniline typically involves the following steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
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Attachment of the Aniline Group: : The tetrazole intermediate is then reacted with an aniline derivative. This can be achieved through a nucleophilic substitution reaction where the tetrazole ring acts as a nucleophile, attacking the electrophilic carbon of the aniline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-2H-tetrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or catalytic hydrogenation, which may reduce the tetrazole ring or the aniline group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.
Major Products
Oxidation: Nitro-2-(2-methyl-2H-tetrazol-5-yl)aniline.
Reduction: this compound derivatives with reduced tetrazole or aniline groups.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
2-(2-methyl-2H-tetrazol-5-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific electronic or optical properties.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-(2-methyl-2H-tetrazol-5-yl)aniline exerts its effects depends on its application:
Biological Systems: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors.
Materials Science: The electronic properties of the tetrazole ring can influence the conductivity or optical properties of materials, making it useful in the design of semiconductors or light-emitting devices.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methyl-2H-tetrazol-5-yl)pyridine
- 2-(2-methyl-2H-tetrazol-5-yl)phenol
- 2-(2-methyl-2H-tetrazol-5-yl)benzamide
Uniqueness
2-(2-methyl-2H-tetrazol-5-yl)aniline is unique due to the presence of both a tetrazole ring and an aniline group. This combination allows for a diverse range of chemical reactions and applications. The tetrazole ring provides stability and the ability to participate in hydrogen bonding, while the aniline group offers reactivity towards electrophilic aromatic substitution.
Properties
IUPAC Name |
2-(2-methyltetrazol-5-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARSOULZHCSWKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357671 |
Source
|
Record name | 2-(2-Methyl-2H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436100-13-9 |
Source
|
Record name | 2-(2-Methyl-2H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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